[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Description
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride (CAS: 1269288-63-2) is a heterocyclic organic compound featuring a thiazole core substituted with an ethyl group at the 2-position and an ethylamine side chain at the 4-position, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₄Cl₂N₂S, with a molecular weight of 229.17 g/mol. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound relevant in medicinal chemistry and materials science. The dihydrochloride salt enhances solubility and stability, facilitating its use in synthetic and biological applications .
Properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-2-7-9-6(3-4-8)5-10-7;;/h5H,2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFMYOUKJFMGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-ethyl-1,3-thiazole with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, alkoxides, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as:
- Antimicrobial Agents : Effective against various bacterial strains.
- Anticancer Agents : Exhibiting cytotoxic properties against certain cancer cell lines.
Biological Studies
This compound is employed in research to investigate the biological activity of thiazole derivatives. Key areas of focus include:
- Enzyme Interaction Studies : Understanding how thiazole derivatives inhibit or modulate enzyme activity.
- Receptor Binding Studies : Evaluating the affinity and efficacy of these compounds at specific receptors.
Industrial Applications
In industrial contexts, this compound serves as an intermediate in the production of:
- Agrochemicals : Contributing to the development of pesticides and herbicides.
- Dyes and Pigments : Used in synthesizing colorants with enhanced properties.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Activity of Thiazole Derivatives | Evaluated various thiazole compounds | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Synthesis and Biological Evaluation of New Thiazole Derivatives | Investigated novel derivatives | Identified compounds with potent anticancer properties in vitro. |
| Thiazole Derivatives as Enzyme Inhibitors | Studied interaction with specific enzymes | Found effective inhibition of enzymes related to inflammation pathways. |
Mechanism of Action
The mechanism of action of [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to the active sites of target proteins. This binding can modulate the activity of the proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Thiazole and Oxadiazole Derivatives
Biological Activity
[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by its molecular formula and has been studied for its potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.
The biological activity of thiazole derivatives, including this compound, primarily involves interaction with specific biological targets. These compounds often exert their effects through:
- Covalent Bond Formation : Thiazole derivatives can form covalent bonds with target proteins or enzymes, altering their functionality.
- Biochemical Pathway Modulation : They influence various biochemical pathways, leading to effects such as bacterial growth inhibition and reduction of inflammation .
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent.
Anti-inflammatory Effects
Research has indicated that thiazole derivatives can act as anti-inflammatory agents. In vitro studies show that this compound reduces the production of pro-inflammatory cytokines in activated macrophages.
Antitumor Activity
Thiazole derivatives have also been evaluated for their anticancer properties. A study reported that this compound exhibited cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HeLa (Cervical) | 7.5 |
| A549 (Lung) | 6.0 |
The compound demonstrated a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
- Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for anticonvulsant activity. The compound showed significant efficacy in reducing seizure frequency in animal models, with a median effective dose significantly lower than standard treatments like ethosuximide .
- Trypanocidal Activity : In a study focusing on trypanosomiasis, derivatives similar to this compound exhibited potent activity against Trypanosoma brucei, with IC50 values indicating strong potential for further development as therapeutic agents .
Pharmacokinetics
Thiazole derivatives generally exhibit favorable pharmacokinetic profiles:
- Bioavailability : Good absorption and distribution throughout the body.
- Metabolism : Metabolized via liver enzymes with potential for drug-drug interactions.
Factors such as pH and temperature can influence the stability and activity of these compounds .
Q & A
Basic Questions
Q. What synthetic routes are recommended for [2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride, and how can reaction conditions be optimized?
- Answer: Synthesis involves cyclocondensation of thiourea derivatives with α-halo ketones to form the thiazole core, followed by functionalization via nucleophilic substitution or reductive amination. Optimize yield by controlling temperature (0–5°C during cyclization) and using catalysts like p-toluenesulfonic acid. Purification via ethanol/water recrystallization achieves >95% purity. Key intermediates, such as 4-(chloromethyl)-2-ethylthiazole, are critical precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?
- Answer:
- 1H/13C NMR : Thiazole protons appear at δ 7.2–8.1 ppm; ethylamine chain protons resonate at δ 2.8–3.5 ppm.
- IR : NH2+Cl− stretches (2500–3000 cm⁻¹) confirm salt formation.
- HRMS : Molecular ion [M+H]+ at m/z 221.0821.
- X-ray crystallography : Resolve dihydrochloride salt geometry using SHELXL refinement .
Q. What are the compound’s stability profiles under different storage conditions?
- Answer: The compound is hygroscopic; store at -20°C in desiccated conditions. Aqueous solutions (pH 4–6) remain stable for 48 hours at 4°C. Monitor degradation via UV-Vis (λmax 265 nm) or HPLC (C18 column, 0.1% TFA/ACN gradient) .
Advanced Questions
Q. How can contradictions between computational modeling and experimental conformational data be resolved?
- Answer: Combine variable-temperature NMR (to detect dynamic equilibria) with DFT calculations (B3LYP/6-311+G(d,p)) incorporating solvent continuum models. Validate using NOESY for spatial proximity evidence. For example, discrepancies between folded (simulated) and extended (NMR) conformations may arise from solvent polarity or salt-bridge interactions .
Q. What strategies mitigate batch-to-batch variability in purity, particularly for by-products like ethyl-thiazole dimers?
- Answer:
- In-process monitoring : Use HPLC to detect dimers early.
- Stoichiometric control : Limit ethylamine to 1.2 equivalents.
- Scavenger resins : Polymer-bound isocyanate traps excess reagents.
- Repurification : Ion-exchange chromatography (Dowex 50WX4) ensures ≥98% purity .
Q. How does the compound interact with biological targets (e.g., kinases), and what experimental approaches validate these interactions?
- Answer:
- Molecular docking : Predict binding to kinase ATP pockets (ΔG ≤ -8.5 kcal/mol using AutoDock Vina).
- In vitro assays : Determine IC50 via ADP-Glo™ kinase assays.
- Cellular validation : Use BRET for GPCR activation profiling.
- Off-target screening : Eurofins PanLabs® panel identifies selectivity .
Q. What analytical methods are suitable for impurity profiling, especially for structurally similar derivatives?
- Answer: LC-MS/MS with a HILIC column resolves polar impurities (e.g., deethylated analogs). Compare retention times and fragmentation patterns (e.g., m/z 207.0658 for [M+H]+ of des-ethyl impurity). Quantify via external calibration curves (R² ≥ 0.995) .
Methodological Notes
- Crystallography : SHELXL refinement ( ) is critical for resolving protonation states and salt configurations.
- Biological Activity : Thiazole derivatives often exhibit antimicrobial/anticancer properties via enzyme inhibition (e.g., kinase ATP-binding pockets) .
- Synthesis Optimization : Intermediate isolation (e.g., 4-(chloromethyl)-2-ethylthiazole) improves yield reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
